

Introduction: Strategic Importance of Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropyl-6-methylaniline**

Cat. No.: **B1581991**

[Get Quote](#)

In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is a critical determinant of a program's success. Substituted anilines, as a class of compounds, represent a cornerstone of medicinal chemistry, serving as versatile precursors to a vast array of pharmacologically active molecules. Among these, **2-Isopropyl-6-methylaniline** (CAS No. 5266-85-3), a sterically hindered aromatic amine, holds significant interest for researchers in drug discovery and development.

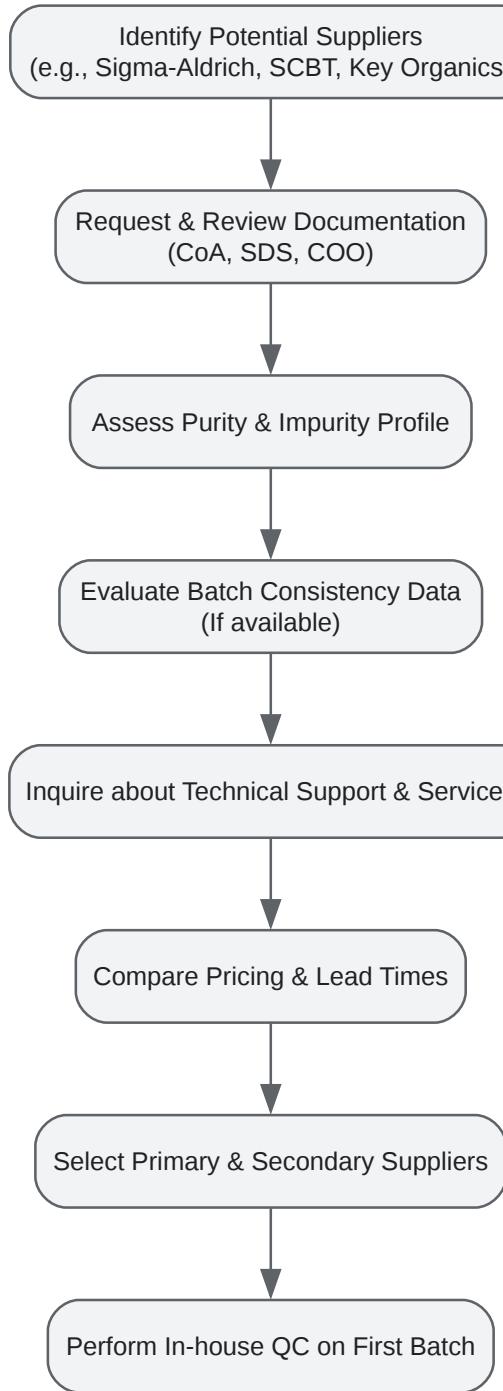
Its structural motifs are found in various biologically active compounds, and it serves as a valuable analog or precursor for intermediates in complex syntheses. A notable example of a structurally related and industrially significant compound is 2,6-diisopropylaniline (DIPA), which is a key intermediate in the synthesis of the widely used intravenous anesthetic, Propofol.^[1] The unique steric hindrance provided by the ortho-alkyl groups in these anilines imparts specific reactivity and properties to their derivatives, making them crucial building blocks for novel chemical entities.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of **2-Isopropyl-6-methylaniline**. It offers field-proven insights into supplier evaluation, quality control, and the analytical verification of this critical reagent, ensuring the integrity and reproducibility of your research.

Part 1: Navigating the Commercial Supplier Landscape

The procurement of a chemical intermediate like **2-Isopropyl-6-methylaniline** is not merely a transactional step but a critical decision that impacts the entire research and development cascade. A reliable supplier is a partner in discovery, providing not just a molecule, but also assurance of quality, consistency, and comprehensive documentation.

Key Evaluation Criteria for Supplier Selection


When evaluating potential suppliers, it is imperative to move beyond price and availability. The following criteria form a robust framework for selecting a high-quality source:

- Purity and Specification Transparency: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. This document should clearly state the purity, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and list the analytical methods used. Purity levels for research-grade **2-Isopropyl-6-methylaniline** commonly range from >95% to 97%.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Comprehensive Documentation: Beyond the CoA, look for the availability of a Safety Data Sheet (SDS), which provides crucial handling and safety information.[\[2\]](#) Some suppliers may also offer a Certificate of Origin (COO).[\[2\]](#)[\[3\]](#)
- Batch-to-Batch Consistency: For long-term projects, consistency is paramount. A supplier with robust quality management systems will be able to provide data demonstrating minimal variation between different production lots.
- Technical Support: The ability to communicate with experienced scientists at the supplier company can be invaluable for troubleshooting or for obtaining more detailed information on product specifications and stability.[\[2\]](#)

Visualization of the Supplier Evaluation Workflow

The process of selecting a suitable supplier can be visualized as a logical workflow, ensuring all critical aspects are considered.

Supplier Evaluation Workflow for 2-Isopropyl-6-methylaniline

[Click to download full resolution via product page](#)

Caption: A structured workflow for the evaluation and selection of commercial suppliers.

Comparative Overview of Selected Commercial Suppliers

The following table summarizes the offerings for **2-Isopropyl-6-methylaniline** from several well-established chemical suppliers. Note that availability, purity, and pack sizes are subject to change and should be verified on the respective supplier websites.

Supplier	Typical Purity	Available Documentation	Noteworthy Points
Sigma-Aldrich (Merck)	≥96% [2]	CoA, COO, SDS [2] [3]	Offers a wide range of pack sizes and is a well-established supplier for research chemicals. [2]
Santa Cruz Biotechnology	Not explicitly stated, requires CoA reference [5]	CoA available [5]	Primarily focused on biochemicals for proteomics research. [5]
Key Organics	>95% [4]	SDS available for download [4]	Offers smaller, fragment-sized quantities suitable for initial screening. [4]
Thermo Scientific (Acros)	97% [6]	CoA, SDS	Product line integrated from the Acros Organics portfolio.
Apollo Scientific	Purity not specified on product page	SDS with hazard statements [7]	UK-based supplier with lead times for US stock. [7]
BLD Pharm	Purity not specified on product page	CoA, HPLC, LC-MS, NMR data may be available [8]	Indicates availability of various analytical documents. [8]

Part 2: Self-Validating Protocols for Quality Verification

Upon receipt of a new batch of **2-Isopropyl-6-methylaniline**, it is a crucial step in maintaining scientific integrity to perform in-house quality control. This not only verifies the supplier's specifications but also ensures the material is suitable for its intended use, particularly in sensitive pharmaceutical applications where even trace impurities can have significant consequences.

The Rationale Behind In-House QC

The synthesis of substituted anilines, such as the alkylation of o-toluidine with propylene, can lead to a range of potential impurities.^[9] These may include:

- Isomeric Impurities: Alkylation at the para- or meta-positions of the aniline ring.
- Unreacted Starting Materials: Residual o-toluidine.
- Poly-alkylated Products: Introduction of more than one isopropyl group.
- Byproducts from the Catalyst: Depending on the synthetic route, catalyst-derived impurities may be present.

These impurities can interfere with subsequent reactions, complicate purification, and potentially introduce unwanted biological activity in downstream assays. Therefore, a multi-faceted analytical approach is recommended for comprehensive quality verification.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile and semi-volatile compounds like **2-Isopropyl-6-methylaniline**. It provides both quantitative data on the main component and qualitative identification of trace impurities.

Objective: To confirm the identity and purity of **2-Isopropyl-6-methylaniline** and to identify any potential impurities.

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **2-Isopropyl-6-methylaniline** in a suitable solvent such as methanol or ethyl acetate.
 - Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.
- GC-MS Instrumentation and Conditions (Representative):
 - GC System: Agilent 8890 GC or equivalent.
 - MS System: Agilent 5977B MSD or equivalent.
 - Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
 - Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-450.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

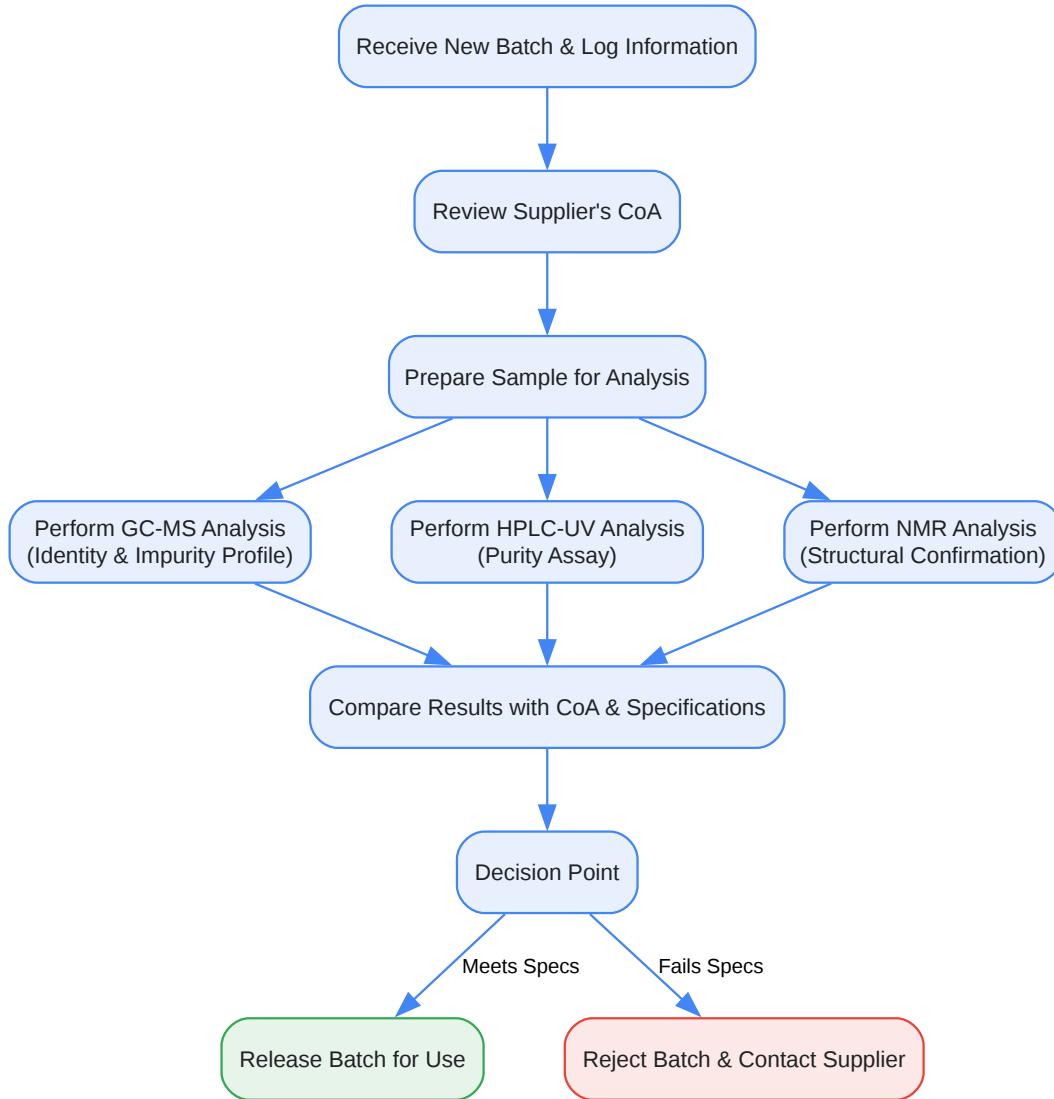
- Data Analysis:
 - The purity is calculated based on the peak area percentage of the main component relative to the total ion chromatogram (TIC).
 - The mass spectrum of the main peak should be compared with a reference spectrum (e.g., from the NIST library) to confirm identity. The expected molecular ion is m/z 149.[10]
 - Putative identification of impurity peaks can be achieved through library matching and interpretation of fragmentation patterns.

Experimental Protocol: HPLC-UV for Quantitative Analysis

For routine quantitative analysis, HPLC with UV detection is a robust and reliable method.

Objective: To accurately quantify the purity of **2-Isopropyl-6-methylaniline**.

Methodology:


- Sample Preparation:
 - Prepare a stock solution of 1 mg/mL in the mobile phase.
 - Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) from the stock solution.
- HPLC Instrumentation and Conditions (Representative):
 - HPLC System: Agilent 1260 Infinity II or equivalent.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection: UV detector at 254 nm.
- Injection Volume: 10 µL.
- Data Analysis:
 - Generate a calibration curve by plotting peak area against the concentration of the standards.
 - Determine the concentration of the sample from the calibration curve. Purity is expressed as a percentage of the expected concentration.

Visualization of the In-House Quality Control Workflow

This diagram illustrates the logical flow of the internal verification process for a newly acquired batch of the chemical.

In-House QC Workflow for 2-Isopropyl-6-methylaniline

[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for the in-house quality verification of the starting material.

Conclusion: Ensuring Research Integrity Through Diligent Sourcing

The reliability of any drug discovery or development program is fundamentally linked to the quality of its starting materials. **2-Isopropyl-6-methylaniline** is a valuable building block, and its effective use begins with a well-informed sourcing strategy. By implementing a rigorous supplier evaluation process and validating the quality of each batch through robust in-house analytical methods, researchers can mitigate risks, ensure the reproducibility of their results, and build a solid foundation for their scientific endeavors. This guide serves as a framework for establishing such a system, empowering scientists to proceed with confidence in the integrity of their chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Isopropyl-6-methylaniline | 5266-85-3 sigmaaldrich.com
- 3. 2-isopropyl-6-methyl-aniline | 5266-85-3 sigmaaldrich.com
- 4. keyorganics.net [keyorganics.net]
- 5. scbt.com [scbt.com]
- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 7. 5266-85-3 Cas No. | 2-Isopropyl-6-methylaniline | Apollo [\[store.apolloscientific.co.uk\]](http://store.apolloscientific.co.uk)
- 8. 5266-85-3|2-Isopropyl-6-methylaniline|BLD Pharm [\[bldpharm.com\]](http://bldpharm.com)
- 9. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 10. 6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- To cite this document: BenchChem. [Introduction: Strategic Importance of Substituted Anilines in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581991#commercial-suppliers-of-2-isopropyl-6-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com